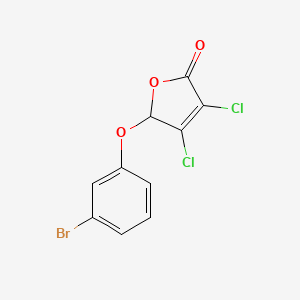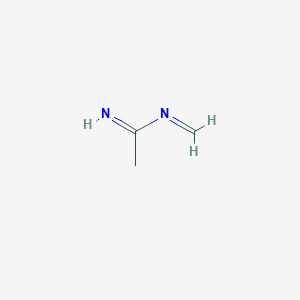
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- is a complex peptide composed of multiple amino acids, including L-cysteine, L-cysteinyl, L-prolylglycyl, and L-cysteinylL-cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- involves multiple steps, starting with the individual synthesis of each amino acid component. The amino acids are then linked together through peptide bonds using techniques such as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of L-cysteine often involves the hydrolysis of proteins from animal sources, such as feathers or hair, using hydrochloric acid. This method, however, has environmental drawbacks due to the use of large amounts of acid and the generation of unpleasant odors. Alternatively, biotechnological approaches, such as microbial fermentation using genetically engineered bacteria, are being explored to produce L-cysteine in a more sustainable manner .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, resulting in the formation of cystine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Formation of cystine.
Reduction: Regeneration of L-cysteine from cystine.
Substitution: Formation of various substituted cysteine derivatives.
Aplicaciones Científicas De Investigación
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- involves its ability to form disulfide bonds, which are crucial for the stabilization of protein structures. The thiol group in L-cysteine can undergo redox reactions, contributing to its antioxidant properties. Additionally, L-cysteine serves as a precursor for the synthesis of glutathione, a major antioxidant in the body .
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine: A sulfur-containing amino acid with similar redox properties.
L-Cystine: The oxidized dimer form of L-cysteine, linked by a disulfide bond.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione.
Uniqueness
Its ability to form multiple disulfide bonds makes it particularly valuable in protein engineering and stabilization .
Propiedades
Número CAS |
636575-87-6 |
|---|---|
Fórmula molecular |
C19H32N6O7S4 |
Peso molecular |
584.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[2-[[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H32N6O7S4/c20-9(5-33)15(27)23-11(7-35)18(30)25-3-1-2-13(25)17(29)21-4-14(26)22-10(6-34)16(28)24-12(8-36)19(31)32/h9-13,33-36H,1-8,20H2,(H,21,29)(H,22,26)(H,23,27)(H,24,28)(H,31,32)/t9-,10-,11-,12-,13-/m0/s1 |
Clave InChI |
PCYFMDUCBPABFA-VLJOUNFMSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CS)N)C(=O)NCC(=O)NC(CS)C(=O)NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)







![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)


